4-METHYL-N-PROPYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
4-METHYL-N-PROPYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a synthetic compound that belongs to the class of sulfonylbenzamides This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-PROPYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring to introduce the propyl group.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced through a cyclization reaction involving an appropriate amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-PROPYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide and sulfonyl groups can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
4-METHYL-N-PROPYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHYL-N-PROPYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-one share structural similarities with 4-METHYL-N-PROPYL-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE.
Sulfonylbenzamides: Other sulfonylbenzamides with different substituents on the benzene ring.
Uniqueness
This compound is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
4-methyl-N-propyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-16-15(18)13-7-6-12(2)14(11-13)21(19,20)17-9-4-5-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFWHDWBJGWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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